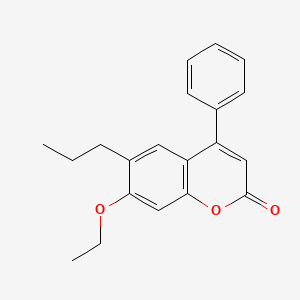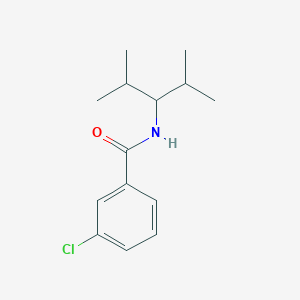![molecular formula C11H12N2OS2 B5763623 2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)
2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole is a chemical compound that belongs to the family of thiadiazoles. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole in lab experiments is its relatively low toxicity compared to other anti-cancer agents. It is also relatively easy to synthesize and has a high degree of purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole. One area of interest is its potential as a therapeutic agent for neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method is relatively simple and efficient, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole has a wide range of scientific research applications. It has been extensively studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has also been investigated for its antibacterial, antifungal, and anti-inflammatory properties. Furthermore, it has been shown to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-8-12-13-11(16-8)15-7-9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCCHVYNMLLOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxybenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)

![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)





